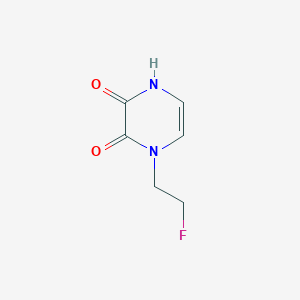

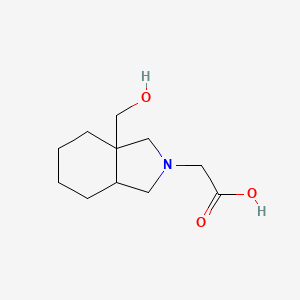

1-(2-氟乙基)-1,4-二氢吡嗪-2,3-二酮

描述

Fluoroethyl compounds are a class of organic compounds that contain a fluoroethyl group (-CH2-CH2-F). They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom .

Synthesis Analysis

The synthesis of fluoroethyl compounds often involves the use of fluoroalkylating agents . For example, 2-[18F]fluoroethyl tosylate is a well-known 18F-fluoroalkylating agent widely used to synthesize radiotracers for positron emission tomography .Molecular Structure Analysis

The molecular structure of fluoroethyl compounds can be analyzed using various spectroscopic techniques. For instance, the Infrared (IR) spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Fluoroethyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroethyl compounds can be influenced by the presence of the fluoroethyl group. For example, the introduction of fluorine can increase the compound’s stability and lipophilicity .科学研究应用

对称 α-二酮的单烷基化

- 已经开发出一种利用空间位阻控制的单烷基化 1,2-二酮的有效方法。这涉及二氢吡嗪衍生物的选择性去质子化,以良好的产率提供单烷基化二酮,展示了一种修改二氢吡嗪结构以满足各种应用的基础方法 (Gopal, Nadkarni, & Sayre, 1998)。

氟化吡唑衍生物的区域选择性合成

- 一项关于由三氟甲基-1,3-二酮合成的氟化吡唑衍生物的区域选择性合成的研究证明了二氢吡嗪衍生物在合成具有潜在药用性质的化合物中的多功能性 (Song & Zhu, 2001)。

吡嗪化学和热消除

- 对 3,6-二氢吡嗪的热消除的研究突出了合成吡嗪衍生物的潜力,这些衍生物可用于各种化学转化和新材料的开发 (Blake, Porter, & Sammes, 1972)。

环状二肽基自由基的氧化

- 在水溶液中环状二肽基自由基的氧化和中间 1,6-二氢吡嗪-2,5-二酮的快速水合作用的研究对理解二氢吡嗪衍生物在生物背景下的稳定性和反应性具有重要意义 (Mieden & Sonntag, 1989)。

作用机制

Target of Action

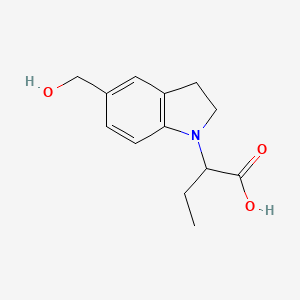

The primary target of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione is the bacterial enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione interacts with its target, DNA gyrase, by inhibiting its DNA-supercoiling activity . This inhibition disrupts the normal functioning of the enzyme, leading to the cessation of bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The action of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione affects the biochemical pathway of bacterial DNA replication. By inhibiting DNA gyrase, the compound disrupts the supercoiling process necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation.

Pharmacokinetics

After oral administration, 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The compound is widely distributed throughout the body and in different biological tissues. In many biological specimens, the levels of the compound are similar to those in plasma, but in certain tissues, the drug concentrations are 2-3 times higher than those in plasma . The serum elimination half-life, in subjects with normal renal function, is relatively long, which permits once-daily dosing .

Result of Action

The molecular and cellular effects of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione’s action result in the death of bacterial cells. By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA. This disruption in DNA replication leads to the cessation of bacterial growth and proliferation, ultimately resulting in bacterial cell death .

安全和危害

未来方向

属性

IUPAC Name |

4-(2-fluoroethyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-3-9-4-2-8-5(10)6(9)11/h2,4H,1,3H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLUQWAJSPNHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=O)N1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)

![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)